2,4,4-Trimethylhept-1-ene
Description
The compound 2,4,4-Trimethylhept-1-ene is a branched alkene with a seven-carbon chain and methyl substituents at positions 2, 4, and 3. Instead, the structurally analogous compound 2,4,4-Trimethyl-1-hexene (CAS 51174-12-0) is documented in . This hexene derivative shares key structural features with the heptene variant, including terminal unsaturation (C1 double bond) and branched methyl groups. Below, we analyze the hexene's properties and extrapolate trends for comparison with other alkenes.
Properties
CAS No. |
90895-53-7 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
2,4,4-trimethylhept-1-ene |
InChI |
InChI=1S/C10H20/c1-6-7-10(4,5)8-9(2)3/h2,6-8H2,1,3-5H3 |
InChI Key |
WGAUCPCDNCHZRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)CC(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,4-Trimethylhept-1-ene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2,4,4-trimethylheptanol using acid catalysts such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
Alkylation Reactions: Another method involves the alkylation of smaller alkenes with appropriate alkyl halides in the presence of strong bases like sodium or potassium hydroxide.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using catalysts such as zeolites at high temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethylhept-1-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound in the presence of catalysts such as palladium or platinum can convert it into 2,4,4-trimethylheptane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 2,4,4-trimethylheptyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Halogens (Cl2, Br2) with appropriate catalysts
Major Products
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: 2,4,4-Trimethylheptane
Substitution: Halogenated derivatives
Scientific Research Applications
2,4,4-Trimethylhept-1-ene has several applications in scientific research and industry:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Its derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of adhesives, sealants, and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethylhept-1-ene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions, where the double bond reacts with other molecules to form new compounds. The presence of the double bond also makes it reactive towards electrophiles, allowing it to undergo electrophilic addition reactions.
Comparison with Similar Compounds
Key Properties of 2,4,4-Trimethyl-1-hexene (from ):
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈ |
| Molecular Weight | 126.24 g/mol |
| CAS Registry Number | 51174-12-0 |
| IUPAC InChIKey | AVKVJWFFVHGHLJ-UHFFFAOYSA-N |
This compound is characterized by its compact branching, which influences its physical properties and reactivity .
Comparison with Similar Compounds
While direct data on 2,4,4-Trimethylhept-1-ene is absent, comparisons can be drawn using 2,4,4-Trimethyl-1-hexene as a reference. Below, we discuss its similarities and differences with other alkenes, focusing on structural and property trends.
Structural Isomers and Branching Effects
2,4,4-Trimethyl-1-hexene belongs to a class of branched alkenes. Its isomer, 3,4,4-Trimethyl-1-hexene , would exhibit distinct physical properties due to differences in branching position. For example:
- Increased chain length (e.g., in hypothetical this compound) would elevate molecular weight and boiling point relative to the hexene analog.
Comparison with Straight-Chain Alkenes
Straight-chain alkenes like 1-hexene (C₆H₁₂) lack branching, resulting in:
- Lower density and melting points due to weaker van der Waals interactions.
- Higher reactivity in polymerization due to less steric hindrance.
In contrast, 2,4,4-Trimethyl-1-hexene ’s branching increases steric effects, which may slow reaction kinetics but enhance thermal stability .
Hypothetical Comparison with this compound
Extrapolating from the hexene
| Property | 2,4,4-Trimethyl-1-hexene () | Hypothetical this compound |
|---|---|---|
| Molecular Formula | C₉H₁₈ | C₁₀H₂₀ |
| Molecular Weight | 126.24 g/mol | ~140.3 g/mol |
| Boiling Point | Estimated 120–130°C* | Estimated 140–150°C* |
Research Findings and Trends
Branching and Physical Properties
Reactivity in Chemical Reactions
- Electrophilic Addition : The terminal double bond in 2,4,4-Trimethyl-1-hexene favors Markovnikov addition, but steric hindrance from methyl groups may slow reaction rates compared to less-branched alkenes.
Limitations and Data Gaps
The absence of direct data on This compound in the provided evidence necessitates reliance on analogous compounds. Future studies should prioritize synthesizing and characterizing the heptene variant to validate these comparisons.
Biological Activity
2,4,4-Trimethylhept-1-ene (C10H20) is an unsaturated hydrocarbon with potential biological activities that have garnered interest in various fields, including pharmacology and environmental science. This article aims to provide a comprehensive overview of the biological activity of this compound, including its effects on specific biological targets, relevant case studies, and detailed research findings.
Anti-inflammatory Properties
Research indicates that compounds structurally related to this compound exhibit anti-inflammatory properties. For instance, derivatives of similar aliphatic compounds have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. A study on related compounds isolated from the plant Sida rhombifolia demonstrated that these compounds could inhibit COX enzymes non-selectively, suggesting potential applications in treating inflammatory conditions .
Table 1: Inhibition Ratios of COX Enzymes
| Compound | COX-1 Inhibition Ratio | COX-2 Inhibition Ratio |
|---|---|---|
| T12 | 0.91 | 0.82 |
| T13 | 0.89 | 0.87 |
Antimicrobial Activity
The antimicrobial activity of this compound and its derivatives has been explored in various studies. For example, a study focusing on the antimicrobial effects of similar aliphatic compounds indicated that they could effectively inhibit the growth of certain pathogens in agricultural settings . This suggests that this compound may also possess similar properties.
Case Study 1: Inhibition of Pathogens
In a study investigating the use of chitosan combined with antimicrobial agents in kiwifruit preservation, it was found that certain aliphatic hydrocarbons enhanced the efficacy of traditional antimicrobials against soft rot pathogens . Although specific data on this compound was not provided, the structural similarities suggest potential for similar applications.
Case Study 2: Environmental Impact Assessment
The thermal degradation products of polyalkenes have been studied for their environmental impact. Research indicates that during pyrolysis processes involving polyethylene and polypropylene, alkenes like this compound are generated as byproducts . Understanding their biological activity is crucial for assessing their ecological effects.
Spectroscopic Analysis
The characterization of this compound has been performed using various spectroscopic techniques such as FTIR and NMR. These analyses help confirm the structural integrity and purity of the compound for further biological testing .
Table 2: Spectroscopic Data Summary
| Technique | Key Findings |
|---|---|
| FTIR | Characteristic absorption peaks indicative of alkenes |
| NMR | Signals corresponding to protons in branched structures |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
